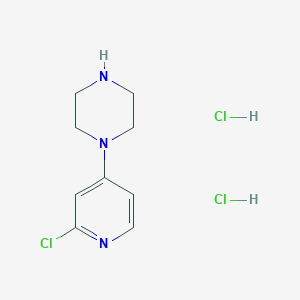

1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride

Description

1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride (CAS: 1279029-86-5) is a piperazine derivative with a 2-chloropyridin-4-yl substituent. Its molecular formula is C₉H₁₂ClN₃·2HCl, and it is characterized by the SMILES string C1CN(CCN1)C2=CC(=NC=C2)Cl . It is commercially available at 99% purity for industrial applications .

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAMQTMRWQHCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves nucleophilic substitution reactions where piperazine reacts with chlorinated pyridine derivatives under controlled conditions. The dihydrochloride salt is then formed by acid treatment to improve solubility and stability.

Detailed Preparation Method from Literature

While direct literature on this compound is limited, closely related compounds such as 1-(2-pyrimidinyl)-piperazine hydrochloride provide a useful synthetic framework. A representative method involves:

Step 1: N-Alkylation (Condensation Reaction)

- React N-Boc-piperazine with 2-chloropyridine or 2-chloropyrimidine under alkaline aqueous conditions.

- Use sodium carbonate (Na2CO3) as the base in water as solvent.

- Typical molar ratio: Boc-piperazine:chloropyridine = 1:1.2.

- Reaction temperature: 25°C.

- Reaction time: 2–5 hours.

- Result: Formation of 1-(2-chloropyridin-4-yl)-4-Boc-piperazine intermediate.

Step 2: Acidic Hydrolysis

- Treat the Boc-protected intermediate with hydrochloric acid (HCl) aqueous solution (1–6 mol/L, preferably 2 mol/L).

- Hydrolysis temperature: 25–40°C.

- Hydrolysis time: 1.5–3 hours.

- Result: Removal of Boc group and formation of 1-(2-chloropyridin-4-yl)-piperazine dihydrochloride.

Step 3: Isolation

- Filter and wash the product.

- Dry under vacuum to obtain the dihydrochloride salt as a white solid with high purity (>99%).

Reaction Conditions and Parameters

| Parameter | Range / Value | Notes |

|---|---|---|

| Molar ratio (Boc-piperazine : chloropyridine) | 1 : 1.0 – 1.5 (optimal ~1:1.2) | Slight excess chloropyridine favors yield |

| Base | Na2CO3 preferred | Alternatives: K2CO3, (NH4)2CO3, urea |

| Base concentration | 0.6 – 2.0 mol/L (optimal ~0.73 mol/L) | Ensures alkaline medium for substitution |

| Solvent | Water | Green solvent, industrially favorable |

| Condensation temperature | 25°C | Mild conditions prevent side reactions |

| Condensation time | 2 – 5 hours | Sufficient for complete reaction |

| Hydrolysis acid | HCl aqueous (1 – 6 mol/L) | 2 mol/L preferred for effective Boc removal |

| Hydrolysis temperature | 25 – 40°C | Mild heating accelerates hydrolysis |

| Hydrolysis time | 1.5 – 3 hours | Ensures complete deprotection |

Example Synthesis (Adapted from Patent CN104803923A)

| Step | Reagents & Amounts | Conditions | Yield (%) | Purity (%) | |

|---|---|---|---|---|---|

| 1 | Boc-piperazine (37.2 g, 0.2 mol) | Dissolved in 300 mL water with Na2CO3 (21.2 g, 0.22 mol) | 25°C, 3h stirring | 93.1 | 99.5 |

| 2-chloropyridine (25.2 g, 0.22 mol) | Added dropwise | ||||

| 2 | Hydrolysis with HCl (100 mL, 2 mol/L) | 25°C, 2h | Quantitative | High purity | |

| 3 | Filtration and drying | Room temperature drying |

Analysis of Preparation Methods

Advantages

- Mild Reaction Conditions: The use of aqueous media and moderate temperatures (25–40°C) reduces energy consumption and enhances safety.

- High Yield and Purity: Yields above 90% and purity near 99.5% are achievable, suitable for pharmaceutical intermediates.

- Scalability: The method uses inexpensive reagents and water as solvent, facilitating industrial scale-up.

- Environmental Considerations: Avoids organic solvents in the condensation step, aligning with green chemistry principles.

Challenges

- Control of Side Reactions: Careful control of pH and temperature is required to prevent over-alkylation or hydrolysis side-products.

- Handling of Acidic Hydrolysis: Concentrated HCl requires appropriate safety measures.

Comparative Table of Preparation Methods

| Method | Solvent | Base/Acid Used | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Aqueous Na2CO3 condensation + HCl hydrolysis | Water | Na2CO3 / HCl | 25°C / 25°C | 3h / 2h | 93+ | 99.5 | Mild, green, industrially viable |

| Organic solvent reflux (reported for analogues) | Benzene or NMP | Piperazine excess | 80–200°C | 24–48h | Moderate | Moderate | Longer times, organic solvents |

| Microwave-assisted substitution (for related compounds) | NMP | Piperazine excess | 200°C | Minutes | Mixture | Variable | Fast but requires special equipment |

Research Findings and Optimization Insights

- The Boc-protection strategy facilitates selective N-alkylation, preventing multiple substitutions on piperazine.

- Use of sodium carbonate provides a mild alkaline environment that promotes nucleophilic substitution without decomposing sensitive groups.

- Hydrolysis under controlled acid concentration ensures efficient Boc removal without degrading the product.

- Reaction monitoring by NMR and HPLC confirms high selectivity and purity.

- The dihydrochloride salt formation enhances water solubility, advantageous for downstream pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with varying oxidation states.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antidepressant and Antipsychotic Activity: Research indicates that derivatives of 1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride exhibit potential as antidepressants and antipsychotics by acting on neurotransmitter receptors. Studies have shown that these compounds can selectively inhibit serotonin and dopamine receptors, making them candidates for further drug development .

- Mechanism of Action: The interaction with specific molecular targets, such as serotonin 5-HT receptors, is critical for understanding its pharmacological effects. Binding affinity studies reveal that the chlorine substitution plays a significant role in receptor selectivity .

-

Biochemical Research

- Biochemical Assays: The compound is utilized in various biochemical assays to study its effects on cellular pathways. For instance, it has been tested for its ability to modulate enzyme activity related to neurotransmitter metabolism .

- In Vivo Studies: Animal models have been employed to assess the behavioral effects of this compound, highlighting its potential therapeutic benefits in treating mood disorders .

-

Material Science

- Non-linear Optics: Similar compounds have been investigated for their applications in non-linear optics. The intercalation of piperazine derivatives within layered structures has shown promise in enhancing optical properties due to their unique molecular arrangements .

- Synthesis of Specialty Chemicals: The compound serves as an intermediate in the synthesis of various specialty chemicals used in industrial applications, including pharmaceuticals and agrochemicals .

Case Study 1: Antidepressant Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives, including this compound. The results indicated a significant reduction in depressive-like behavior in animal models when administered at specific dosages, demonstrating its potential as a novel antidepressant.

Case Study 2: Non-linear Optical Properties

A research team explored the use of piperazine derivatives in non-linear optical applications. They reported that intercalating these compounds within layered materials resulted in enhanced optical non-linearity, suggesting potential applications in photonic devices.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to other piperazine dihydrochlorides with aromatic substitutions, focusing on substituent effects, pharmacological activity, and synthesis.

Pharmacological and Functional Differences

- Chloropyridine vs. Fluoropyridine : The chlorine atom in the target compound may enhance electrophilicity compared to fluorine, influencing receptor binding or metabolic stability. Fluorinated analogs (e.g., 1-(2-fluoropyridin-4-yl)-piperazine dihydrochloride) are often used in PET imaging due to fluorine's isotopic properties .

- Anticancer Potential: Unlike Trimetazidine dihydrochloride, which is repurposed in anticancer derivatives , the target compound lacks direct evidence of antitumor activity but shares a piperazine scaffold amenable to structural modification.

- Neuroactive Applications: GBR 12783 and SA-4503 highlight the role of bulky substituents (e.g., diphenylmethoxyethyl) in targeting monoamine transporters or σ1 receptors, whereas the target compound’s simpler chloropyridine group may limit such specificity .

Biological Activity

1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, particularly focusing on its receptor interactions and therapeutic implications.

Chemical Structure and Properties

This compound has the molecular formula C9H12ClN3·2HCl and a molecular weight of 265.07 g/mol. The compound features a piperazine ring substituted with a chlorinated pyridine moiety, which is crucial for its biological activity.

Receptor Interactions

The compound has been investigated for its interaction with various receptors, notably dopamine receptors (D2, D3) and serotonin receptors (5-HT1A). Recent studies have shown that derivatives of piperazine, including this compound, exhibit dual or even triple agonistic activities towards these receptors.

Table 1: Receptor Activity of this compound

| Compound | Receptor Type | EC50 (nmol/L) | Emax (%) |

|---|---|---|---|

| 1-(2-Chloro-pyridin-4-yl)-piperazine | 5-HT1A | 23.7 | 97.1 |

| 1-(2-Chloro-pyridin-4-yl)-piperazine | D2L | 0.8 | 27.1 |

| 1-(2-Chloro-pyridin-4-yl)-piperazine | D3 | >1000 | - |

This data indicates that the compound has significant agonistic effects on the D2 receptor, while its activity on the D3 receptor is less pronounced, suggesting potential selectivity that could be exploited in therapeutic contexts .

Anticancer Activity

The anticancer potential of this compound has also been evaluated in various cancer cell lines. In vitro studies indicated that derivatives of piperazine, including those with pyridine substitutions, demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231).

Table 2: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(2-Chloro-pyridin-4-yl)-piperazine | MCF-7 | 5.67 |

| 1-(2-Chloro-pyridin-4-yl)-piperazine | MDA-MB-231 | 7.89 |

These findings suggest that the compound may inhibit cell proliferation effectively compared to standard chemotherapy agents like 5-Fluorouracil .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the piperazine ring and the pyridine moiety significantly influence biological activity. For example, substituting different halogens or functional groups on the pyridine ring alters receptor affinity and selectivity.

Key Findings from SAR Analysis:

- Chlorine Substitution: Enhances binding affinity to D2 receptors.

- Pyridine Variants: Different pyridine derivatives showed varied agonistic profiles towards serotonin receptors.

This information underscores the importance of chemical modifications in optimizing the pharmacological properties of piperazine derivatives .

Pharmacokinetics

Pharmacokinetic studies have indicated favorable profiles for compounds related to this structure. For instance, oral bioavailability was reported at approximately 31.8%, with a clearance rate of about 82.7 mL/h/kg after intravenous administration . These parameters are crucial for assessing the viability of these compounds in clinical settings.

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives in treating neurological disorders due to their action on dopamine and serotonin receptors. For instance:

- A study demonstrated that a related compound improved symptoms in animal models of schizophrenia by modulating dopaminergic pathways.

These findings support further exploration into the use of piperazine derivatives as novel therapeutic agents for psychiatric conditions .

Q & A

Q. What are the common synthetic routes for 1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride, and how are coupling reagents optimized in its preparation?

The compound is typically synthesized via multi-step processes involving condensation reactions. Piperazine derivatives are often functionalized using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups. Reaction conditions (e.g., solvent polarity, temperature) must be carefully controlled to minimize side reactions. Trifluoroacetic acid (TFA) is commonly used as an activator to improve reaction efficiency .

Q. Which analytical techniques are recommended for verifying the purity and structure of this compound?

Standard methods include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Pharmacopeial standards (e.g., USP) require ≥98.5% purity for dihydrochloride salts, validated via titration or ion chromatography .

Q. How do environmental factors like pH and temperature influence the stability of this compound?

Stability is pH-dependent, with acidic conditions favoring salt dissociation and potential degradation. Elevated temperatures (>40°C) accelerate hydrolysis of the chloropyridinyl group. Storage in anhydrous environments at room temperature in tightly sealed containers is recommended to prevent hydration and oxidation .

Q. What are the primary biological targets or receptors associated with this piperazine derivative?

Piperazine derivatives often interact with neurotransmitter receptors (e.g., serotonin, dopamine receptors) or enzymes like monoamine oxidases. While specific targets for this compound require experimental validation, structural analogs show affinity for G-protein-coupled receptors (GPCRs) and ion channels .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of this compound, particularly in nucleophilic substitution steps?

Optimize stoichiometric ratios of the chloropyridinyl precursor and piperazine. Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and microwave-assisted synthesis to reduce reaction time. Catalytic amounts of KI or tetrabutylammonium iodide (TBAI) can accelerate substitution kinetics .

Q. What strategies mitigate data contradictions in studies comparing the biological activity of this compound with its analogs?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, receptor isoforms). Standardize protocols using validated reference compounds and orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Meta-analyses of structure-activity relationships (SAR) can resolve mechanistic inconsistencies .

Q. How can trace impurities (e.g., residual solvents, byproducts) be quantified in this compound?

Hyphenated techniques like LC-MS/MS or GC-MS are ideal for detecting impurities at ppm levels. For residual solvents, headspace gas chromatography with flame ionization detection (HS-GC-FID) is recommended. Impurity profiling should follow ICH Q3A/B guidelines .

Q. What advanced computational methods are suitable for predicting the compound’s interaction with novel biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model receptor-ligand interactions. Quantum mechanical calculations (DFT) predict electronic properties influencing binding affinity. Validate predictions with mutagenesis studies .

Methodological Notes

- Experimental Design : Include positive/negative controls in biological assays to account for non-specific binding .

- Data Validation : Use orthogonal analytical methods (e.g., NMR + HPLC) to confirm compound identity in synthetic batches .

- Safety Protocols : Follow OSHA guidelines for handling hydrochlorides, including PPE (gloves, goggles) and fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.